Cas no 63261-45-0 ((1S,2S)-cyclopentane-1,2-diol)

(1S,2S)-Cyclopentane-1,2-diol is a chiral diol characterized by its cis-configuration on a cyclopentane backbone. This compound serves as a valuable building block in organic synthesis, particularly for asymmetric reactions and the preparation of stereochemically defined intermediates. Its rigid cyclic structure and hydroxyl groups enable efficient derivatization, making it useful in pharmaceutical and agrochemical applications. The (1S,2S) enantiomer offers high enantiopurity, ensuring precise control over stereochemical outcomes in catalytic processes. Its stability and solubility in common organic solvents further enhance its utility in complex synthetic routes. This diol is also employed in ligand design and polymer chemistry, where its stereochemistry influences material properties.
(1S,2S)-cyclopentane-1,2-diol structure
(1S,2S)-cyclopentane-1,2-diol structure
商品名:(1S,2S)-cyclopentane-1,2-diol
CAS番号:63261-45-0
MF:C5H10O2
メガワット:102.1317
MDL:MFCD00082581
CID:959577
PubChem ID:11400736

(1S,2S)-cyclopentane-1,2-diol 化学的及び物理的性質

名前と識別子

    • (1s)-trans-1,2-cyclopentanediol
    • (1S,2S)-(+)-trans-1,2-Cyclopentanediol
    • (1S,2S)-(+)-1,2-cyclopentanediol
    • (1S,2S)-(+)-cyclopentane-1,2-diol
    • (1S,2S)-1,2-cyclopentanediol
    • (1S,2S)-trans-1,2-Cyclopentanediol
    • 29723_FLUKA
    • 459267_ALDRICH
    • AG-G-34388
    • CTK5B8354
    • SureCN594228
    • trans-1,2-dihydroxy-cyclopentane
    • trans-cyclopentane-1,2-diol
    • (1S,2S)-cyclopentane-1,2-diol
    • BCP25614
    • EN300-254807
    • SCHEMBL594228
    • (1S,2S)-trans-1,2-Cyclopentanediol, purum, >=98.0% (sum of enantiomers, GC)
    • W19719
    • WS-01469
    • VCVOSERVUCJNPR-WHFBIAKZSA-N
    • MFCD00082581
    • 63261-45-0
    • (S,s)-cyclopentane-1,2-diol
    • AKOS017344975
    • NS00045769
    • DTXSID90902463
    • (1R,2R)-rel-trans-1,2-Cyclopentanediol
    • CS-0058322
    • (1R,2R)-1,2-Cyclopentanediol
    • MDL: MFCD00082581
    • インチ: InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m0/s1
    • InChIKey: VCVOSERVUCJNPR-WHFBIAKZSA-N
    • ほほえんだ: O[C@H]1CCC[C@@H]1O

計算された属性

  • せいみつぶんしりょう: 102.06808g/mol
  • ひょうめんでんか: 0
  • XLogP3: -0.1
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 102.06808g/mol
  • 単一同位体質量: 102.06808g/mol
  • 水素結合トポロジー分子極性表面積: 40.5Ų
  • 重原子数: 7
  • 複雑さ: 55.1
  • 同位体原子数: 0
  • 原子立体中心数の決定: 2
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: はくしょくけっしょう
  • 密度みつど: 1.0042 (rough estimate)
  • ゆうかいてん: 46-50 °C
  • ふってん: 136 °C/21.5 mmHg(lit.)
  • フラッシュポイント: 113 °C
  • 屈折率: 1.4840 (estimate)
  • PSA: 40.46
  • ようかいせい: 使用できません

(1S,2S)-cyclopentane-1,2-diol セキュリティ情報

  • WGKドイツ:3
  • セキュリティの説明: 22-24/25
  • 福カードFコード:3-10

(1S,2S)-cyclopentane-1,2-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-254807-2.5g
(1S,2S)-cyclopentane-1,2-diol
63261-45-0 95%
2.5g
$1630.0 2024-06-19
Enamine
EN300-254807-0.05g
(1S,2S)-cyclopentane-1,2-diol
63261-45-0 95%
0.05g
$181.0 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA1147-1G
(1S,2S)-cyclopentane-1,2-diol
63261-45-0 95%
1g
¥ 9,537.00 2023-03-15
AstaTech
W19719-0.1/G
(1S,2S)-CYCLOPENTANE-1,2-DIOL
63261-45-0 95%
0.1g
$156 2023-09-19
Chemenu
CM539926-250mg
(1S,2S)-Cyclopentane-1,2-diol
63261-45-0 95%+
250mg
$1589 2023-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA1147-500MG
(1S,2S)-cyclopentane-1,2-diol
63261-45-0 95%
500MG
¥ 6,362.00 2023-03-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA1147-100MG
(1S,2S)-cyclopentane-1,2-diol
63261-45-0 95%
100MG
¥ 2,389.00 2023-03-15
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Y49093-100mg
(1S)-TRANS-1,2-CYCLOPENTANEDIOL
63261-45-0 95%
100mg
¥9200.00 2023-03-01
Enamine
EN300-254807-0.1g
(1S,2S)-cyclopentane-1,2-diol
63261-45-0 95%
0.1g
$269.0 2024-06-19
Chemenu
CM539926-100mg
(1S,2S)-Cyclopentane-1,2-diol
63261-45-0 95%+
100mg
$1059 2023-03-01

(1S,2S)-cyclopentane-1,2-diolに関する追加情報

Comprehensive Overview of (1S,2S)-cyclopentane-1,2-diol (CAS No. 63261-45-0): Properties, Applications, and Industry Insights

(1S,2S)-cyclopentane-1,2-diol (CAS No. 63261-45-0) is a chiral diol compound with significant relevance in pharmaceutical synthesis, agrochemicals, and specialty chemicals. Its unique stereochemistry and functional groups make it a versatile building block for asymmetric synthesis. The growing demand for enantiomerically pure compounds in drug development has propelled interest in this molecule, particularly in the context of green chemistry and sustainable manufacturing.

The compound's cyclopentane backbone and dual hydroxyl groups enable diverse chemical transformations, including esterification, etherification, and cross-coupling reactions. Researchers frequently explore its potential as a precursor for biodegradable polymers and chiral catalysts, aligning with current trends in circular economy initiatives. Analytical techniques like HPLC chiral separation and X-ray crystallography are commonly employed to verify its stereochemical purity.

In pharmaceutical applications, (1S,2S)-cyclopentane-1,2-diol serves as a key intermediate for protease inhibitors and antiviral agents, addressing global health challenges. Its structural compatibility with bioactive molecules makes it valuable for drug delivery systems optimization—a hot topic in nanomedicine research. The compound's metabolic stability also attracts attention in ADME/Tox studies (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

From an industrial perspective, manufacturers are developing enzymatic synthesis routes for (1S,2S)-cyclopentane-1,2-diol to replace traditional chemical methods, responding to the biocatalysis trend. This shift reduces energy consumption and minimizes hazardous byproducts, answering frequent search queries about eco-friendly chemical production. The compound's water solubility and low toxicity profile further enhance its appeal for cosmetic formulations and food-grade additives.

Recent patent analyses reveal innovative applications in liquid crystal materials and electronic device coatings, where the diol's rigid structure improves thermal stability. These developments intersect with booming interest in flexible electronics and organic semiconductors. Quality control protocols for CAS No. 63261-45-0 typically involve GC-MS purity verification and optical rotation measurements to ensure batch consistency.

Environmental considerations drive research into the compound's biodegradation pathways, particularly its behavior in wastewater treatment systems. Regulatory compliance with REACH and FDA guidelines remains crucial for commercial distribution. The scientific community actively investigates its potential in carbon capture technologies, leveraging its hydroxyl groups for CO2 absorption—a timely subject given climate change concerns.

Market projections indicate rising demand for (1S,2S)-cyclopentane-1,2-diol in Asia-Pacific regions, fueled by expanding pharmaceutical outsourcing and contract research organizations. Suppliers increasingly highlight GMP-grade availability and custom synthesis services to meet diverse application needs. Storage recommendations emphasize protection from oxidation using inert atmospheres, while transportation follows non-hazardous material regulations.

Academic studies focus on the diol's role in supramolecular chemistry, where it facilitates host-guest interactions through hydrogen bonding. This property finds applications in molecular imprinting and sensor development. The compound's melting point (typically 80-85°C) and hygroscopic nature require careful handling in industrial processes, a frequent topic in process chemistry forums.

Emerging analytical methods like chiral SFC (Supercritical Fluid Chromatography) improve separation efficiency for (1S,2S)-cyclopentane-1,2-diol isomers. This advancement addresses common challenges in chiral resolution discussed in recent ACS symposiums. The compound's vapor pressure characteristics and partition coefficients are extensively documented in QSAR databases for predictive modeling.

Future research directions may explore its utility in bio-based plastics and enzyme stabilization, capitalizing on current interest in white biotechnology. The compound's stereospecific reactivity continues to inspire novel methodologies in asymmetric catalysis, particularly for pharmaceutical intermediates requiring high enantiomeric excess. These developments position CAS No. 63261-45-0 as a compound of enduring scientific and industrial importance.

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